molecular formula C12H19Cl2N3O2 B1435547 N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride CAS No. 1803562-51-7

N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride

Cat. No. B1435547
CAS RN: 1803562-51-7
M. Wt: 308.2 g/mol
InChI Key: NMVVWNFPTFSXOQ-UHFFFAOYSA-N
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Description

N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride, also known as JNJ-31020028, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2), which is involved in the regulation of glutamate neurotransmission in the brain.

Scientific Research Applications

Glycine Transporter 1 Inhibition

N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride is related to compounds identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors. A structurally diverse compound, similar in function, demonstrated significant GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid concentration of glycine in rats, indicating potential applications in central nervous system disorders (Yamamoto et al., 2016).

Anti-angiogenic and DNA Cleavage Activities

Compounds structurally related to N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride have been studied for their anti-angiogenic and DNA cleavage properties. These novel piperidine analogues effectively inhibited the formation of blood vessels in the chick chorioallantoic membrane (CAM) model and exhibited varying intensities in DNA binding/cleavage assays, suggesting potential applications in anticancer therapies (Kambappa et al., 2017).

Novel Rho Kinase Inhibition

A synthetic process was developed for a compound closely related to N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride, functioning as a novel Rho kinase inhibitor. This inhibitor is under investigation for the treatment of central nervous system disorders, signifying the potential application of related compounds in treating such conditions (Wei et al., 2016).

PCSK9 mRNA Translation Inhibition

Related compounds to N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride were identified as small molecule inhibitors of PCSK9 mRNA translation. Analogues like 4d and 4g from this chemical series exhibited improved PCSK9 potency, ADME properties, and in vitro safety profiles, indicating potential for applications in cholesterol management (Londregan et al., 2018).

properties

IUPAC Name

N-methyl-4-piperidin-3-yloxypyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.2ClH/c1-13-12(16)11-7-9(4-6-15-11)17-10-3-2-5-14-8-10;;/h4,6-7,10,14H,2-3,5,8H2,1H3,(H,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVVWNFPTFSXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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